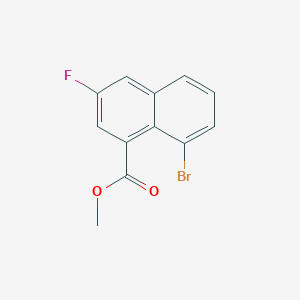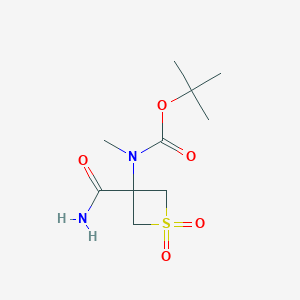
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is a synthetic organic compound used in various scientific research applications This compound is characterized by its unique thietan ring structure, which is a four-membered ring containing sulfur
Preparation Methods
The synthesis of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate involves several steps. The synthetic route typically starts with the preparation of the thietan ring, followed by the introduction of the carbamate group and the tert-butyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-ethyl-carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-propyl-carbamate: Similar structure but with a propyl group instead of a methyl group
Properties
Molecular Formula |
C10H18N2O5S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
tert-butyl N-(3-carbamoyl-1,1-dioxothietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18N2O5S/c1-9(2,3)17-8(14)12(4)10(7(11)13)5-18(15,16)6-10/h5-6H2,1-4H3,(H2,11,13) |
InChI Key |
PHHZRAFHQMVPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


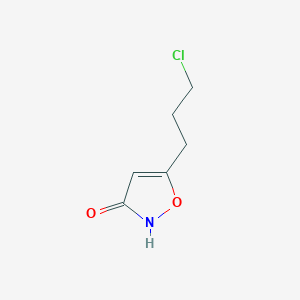
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)

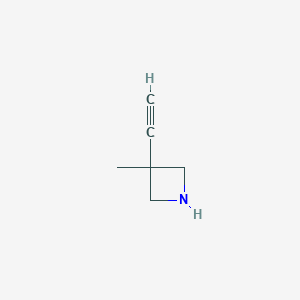

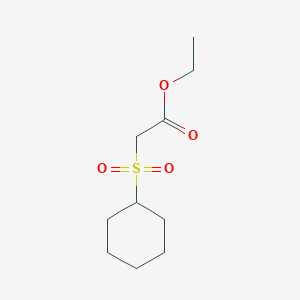
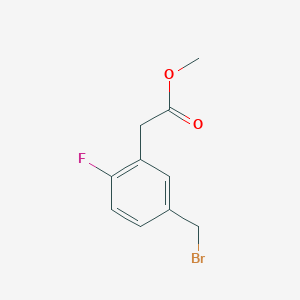

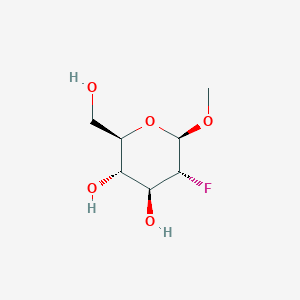
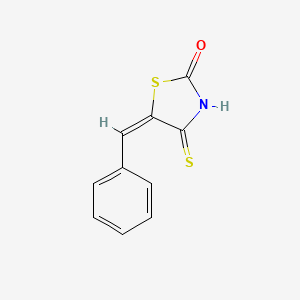
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)
![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)

